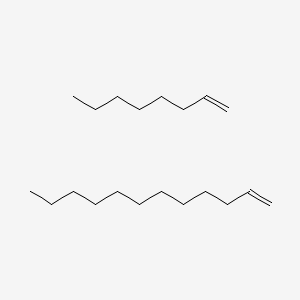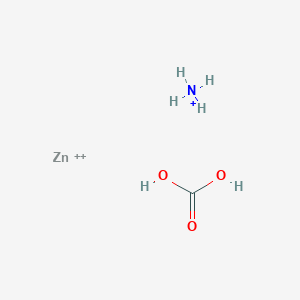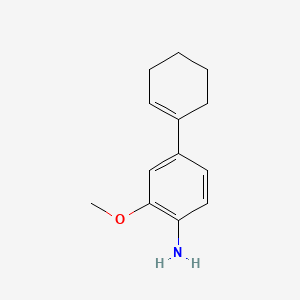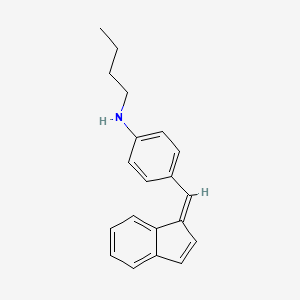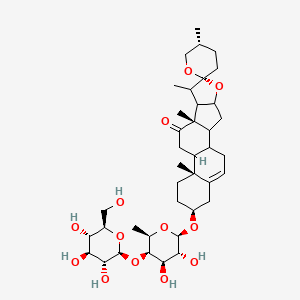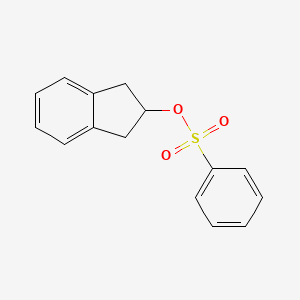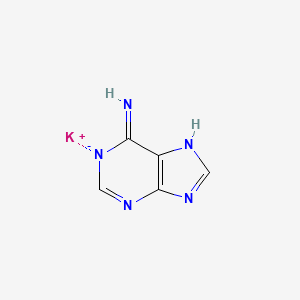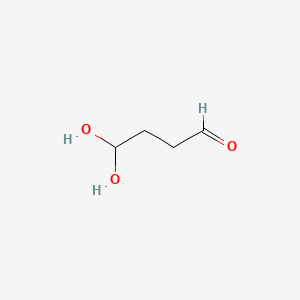
4,4-Dihydroxybutyraldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dihydroxybutyraldehyde is an organic compound with the molecular formula C4H8O3 It is characterized by the presence of two hydroxyl groups and an aldehyde group on a four-carbon chain
准备方法
Synthetic Routes and Reaction Conditions: 4,4-Dihydroxybutyraldehyde can be synthesized through several methods. One common approach involves the oxidation of 1,4-butanediol using mild oxidizing agents. Another method includes the reduction of 4,4-dihydroxybutanoic acid. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. These processes may involve the use of metal catalysts such as palladium or platinum to facilitate the oxidation or reduction reactions. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
化学反应分析
Types of Reactions: 4,4-Dihydroxybutyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4-dihydroxybutanoic acid.
Reduction: It can be reduced to yield 1,4-butanediol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: 4,4-Dihydroxybutanoic acid.
Reduction: 1,4-Butanediol.
Substitution: Various ethers and esters depending on the substituents used.
科学研究应用
4,4-Dihydroxybutyraldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of metabolic pathways and enzyme functions.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
作用机制
The mechanism of action of 4,4-Dihydroxybutyraldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The pathways involved often include enzymatic catalysis in biological systems or catalytic processes in industrial applications.
相似化合物的比较
2,3-Dihydroxybutanal: Similar in structure but with hydroxyl groups on different carbon atoms.
4,4-Dihydroxybutanoic acid: The oxidized form of 4,4-Dihydroxybutyraldehyde.
1,4-Butanediol: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to undergo both oxidation and reduction reactions makes it a valuable intermediate in various chemical processes.
属性
CAS 编号 |
84000-90-8 |
|---|---|
分子式 |
C4H8O3 |
分子量 |
104.10 g/mol |
IUPAC 名称 |
4,4-dihydroxybutanal |
InChI |
InChI=1S/C4H8O3/c5-3-1-2-4(6)7/h3-4,6-7H,1-2H2 |
InChI 键 |
HGKJJMZJPGAWPS-UHFFFAOYSA-N |
规范 SMILES |
C(CC(O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







